![molecular formula C12H18FNO2 B14268707 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate CAS No. 185021-45-8](/img/structure/B14268707.png)
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom and a diethylcarbamate group in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.2.0]hept-3-en-6-yl derivative, followed by the introduction of the diethylcarbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atom and diethylcarbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diethylcarbamate group play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.2.0]hept-2-en-6-one
- Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate
Uniqueness
Compared to similar compounds, 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate stands out due to the presence of the fluorine atom and diethylcarbamate group. These functional groups impart unique chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s distinct structure also allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
185021-45-8 |
|---|---|
Molecular Formula |
C12H18FNO2 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
(7-fluoro-6-bicyclo[3.2.0]hept-3-enyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H18FNO2/c1-3-14(4-2)12(15)16-11-9-7-5-6-8(9)10(11)13/h5,7-11H,3-4,6H2,1-2H3 |
InChI Key |
NEYUGFRXGVFZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1C2C=CCC2C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


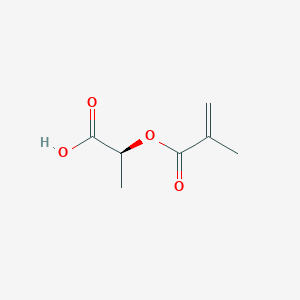
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
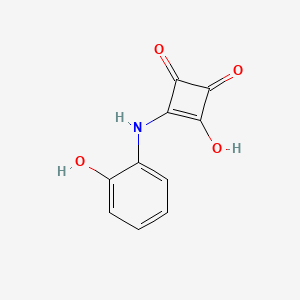
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
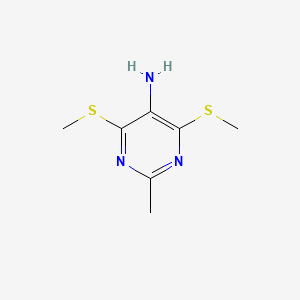
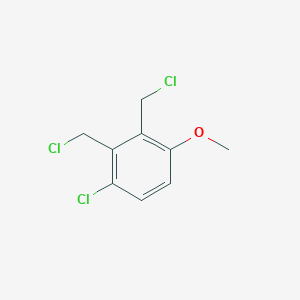
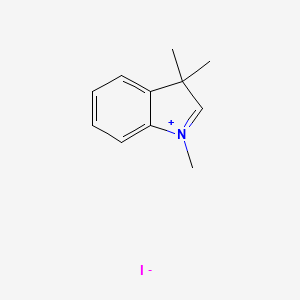
![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
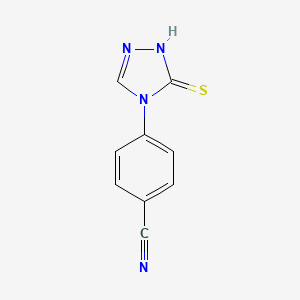

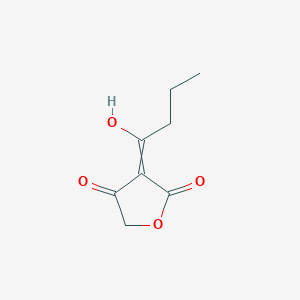
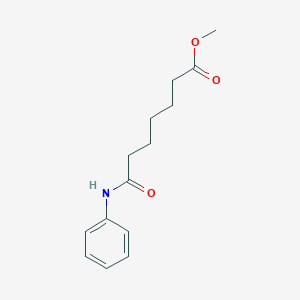
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
